2,2-Difluoro-3-hydroxy-4-methylpentanoic acid
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Overview
Description
2,2-Difluoro-3-hydroxy-4-methylpentanoic acid is an organic compound with the molecular formula C6H10F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid typically involves the introduction of fluorine atoms into a suitable precursor molecule. One common method is the fluorination of 3-hydroxy-4-methylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures, to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction parameters and improved safety. Additionally, the use of alternative fluorinating agents that are less hazardous and more environmentally friendly is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 2,2-difluoro-3-oxo-4-methylpentanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-4-methylpentanol.
Substitution: Formation of 2,2-difluoro-3-amino-4-methylpentanoic acid or 2,2-difluoro-3-thio-4-methylpentanoic acid.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving fluorinated substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with improved metabolic stability.
Industry: Utilized in the development of fluorinated polymers and materials with unique properties such as increased resistance to solvents and chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-3-hydroxybutanoic acid
- 2,2-Difluoro-3-hydroxyhexanoic acid
- 2,2-Difluoro-3-hydroxy-4-ethylpentanoic acid
Uniqueness
2,2-Difluoro-3-hydroxy-4-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties The presence of two fluorine atoms at the 2-position and a hydroxyl group at the 3-position makes it a valuable intermediate for the synthesis of various fluorinated compounds
Properties
IUPAC Name |
2,2-difluoro-3-hydroxy-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O3/c1-3(2)4(9)6(7,8)5(10)11/h3-4,9H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDGATXUWOOFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248233-69-3 |
Source
|
Record name | 2,2-difluoro-3-hydroxy-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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